Butyrophenone, 4'-fluoro-4-(N-(4-(p-fluorophenyl)cyclohexyl)-N-methylamino)-, hydrochloride, (E)-
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Overview
Description
Butyrophenone, 4’-fluoro-4-(N-(4-(p-fluorophenyl)cyclohexyl)-N-methylamino)-, hydrochloride, (E)- is a synthetic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a butyrophenone core with fluorine substitutions and a cyclohexyl group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 4’-fluoro-4-(N-(4-(p-fluorophenyl)cyclohexyl)-N-methylamino)-, hydrochloride, (E)- typically involves multiple steps. One common method includes the reaction of fluorobenzene with 4-chlorobutyryl chloride to form 4-chloro-4’-fluorobutyrophenone . This intermediate is then subjected to further reactions involving cyclohexylamine and methylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
Butyrophenone, 4’-fluoro-4-(N-(4-(p-fluorophenyl)cyclohexyl)-N-methylamino)-, hydrochloride, (E)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Butyrophenone, 4’-fluoro-4-(N-(4-(p-fluorophenyl)cyclohexyl)-N-methylamino)-, hydrochloride, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Butyrophenone, 4’-fluoro-4-(N-(4-(p-fluorophenyl)cyclohexyl)-N-methylamino)-, hydrochloride, (E)- involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, altering their activity and leading to various physiological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Butyrophenone, 4’-fluoro-4-(N-(4-(p-fluorophenyl)cyclohexyl)-N-methylamino)-, hydrochloride, (E)- stands out due to its specific fluorine substitutions and the presence of a cyclohexyl group
Properties
CAS No. |
36771-99-0 |
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Molecular Formula |
C23H28ClF2NO |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)cyclohexyl]-[4-(4-fluorophenyl)-4-oxobutyl]-methylazanium;chloride |
InChI |
InChI=1S/C23H27F2NO.ClH/c1-26(16-2-3-23(27)19-6-12-21(25)13-7-19)22-14-8-18(9-15-22)17-4-10-20(24)11-5-17;/h4-7,10-13,18,22H,2-3,8-9,14-16H2,1H3;1H |
InChI Key |
SWVKCNZITGUWKG-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](CCCC(=O)C1=CC=C(C=C1)F)C2CCC(CC2)C3=CC=C(C=C3)F.[Cl-] |
Origin of Product |
United States |
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